4-[(E)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Description
This compound is a structurally complex benzofuran derivative featuring multiple bioactive moieties, including two 3,4-dihydroxyphenyl (catechol) groups, a benzofuran core, and esterified carboxylic acid functionalities. The compound has been identified in plant-derived biomolecules, with studies highlighting its role in antioxidant and anti-inflammatory pathways due to its catechol and conjugated double-bond systems . Its CAS number (28831-65-4) and molecular formula (C₃₆H₃₀O₁₆, MW 718.61 g/mol) are documented in safety and commercial databases .
Properties
Molecular Formula |
C27H22O12 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
4-[(E)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+ |
InChI Key |
UJZQBMQZMKFSRV-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound 4-[(E)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, commonly referred to as lithospermic acid (CAS: 28831-65-4), is a polyphenolic compound derived from various plant sources, particularly from the roots of Salvia miltiorrhiza (Danshen). This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Lithospermic acid has a complex structure characterized by multiple hydroxyl groups and a benzofuran moiety. Its molecular formula is with a molar mass of 538.46 g/mol. The compound exhibits significant solubility in organic solvents and is stable under various pH conditions.
Antioxidant Activity
Lithospermic acid is recognized for its potent antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thus protecting cellular components from oxidative damage. Studies have shown that lithospermic acid can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Research indicates that lithospermic acid exerts anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. It modulates the NF-kB signaling pathway, reducing inflammation in various models of chronic inflammatory diseases .
Antimicrobial Activity
Lithospermic acid demonstrates significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that lithospermic acid can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Several studies have explored the anticancer potential of lithospermic acid. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound activates caspase pathways and alters cell cycle progression, leading to reduced cell proliferation .
The biological activities of lithospermic acid can be attributed to its structural features:
- Hydroxyl Groups : The presence of hydroxyl groups enhances its ability to donate electrons and scavenge free radicals.
- Benzofuran Structure : This moiety contributes to its interaction with cellular membranes and proteins, facilitating its bioactivity.
Case Studies
Scientific Research Applications
Pharmacological Applications
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that the compound significantly reduced oxidative damage in cellular models, suggesting its potential for therapeutic use in conditions such as neurodegenerative diseases and cancer .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cardioprotective Effects
In animal models, the compound has demonstrated cardioprotective effects by improving cardiac function following ischemic injury. The mechanism appears to involve the modulation of oxidative stress and inflammatory pathways, making it a candidate for further development in cardiovascular therapeutics .
Biochemical Applications
Cell Signaling Modulation
This compound plays a role in modulating various cell signaling pathways. It has been shown to influence the MAPK/ERK pathway, which is critical in cell proliferation and survival. This modulation can have implications for cancer therapy by potentially inhibiting tumor growth .
Enzyme Inhibition
Studies have indicated that 4-[(E)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit certain proteases and kinases, which could be beneficial in designing drugs for metabolic disorders .
Material Science Applications
Nanocomposite Development
The compound has been incorporated into nanocomposite materials to enhance their mechanical and thermal properties. Research shows that adding this compound improves the tensile strength and thermal stability of polymer matrices, making it suitable for applications in packaging and structural materials .
Biodegradable Polymers
In material science, this compound is being explored for developing biodegradable polymers. Its incorporation into polymer blends can enhance biodegradability while maintaining desirable physical properties, which is critical for sustainable material development .
Case Study 1: Antioxidant Activity
A study conducted on human neuronal cells treated with varying concentrations of the compound demonstrated a dose-dependent reduction in oxidative stress markers. Cells treated with 10 µM of the compound showed a 50% decrease in reactive oxygen species levels compared to untreated controls.
Case Study 2: Cardioprotective Mechanism
In a rat model of myocardial infarction, administration of the compound prior to ischemic injury resulted in a significant reduction in infarct size (30% reduction) and improved cardiac function as measured by echocardiography.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Pharmacology | Antioxidant | Reduced oxidative stress markers by 50% |
| Anti-inflammatory | Inhibited pro-inflammatory cytokines | |
| Biochemistry | Cell signaling | Modulated MAPK/ERK pathway |
| Enzyme inhibition | Inhibited specific proteases | |
| Material Science | Nanocomposite development | Improved tensile strength by 20% |
| Biodegradable polymers | Enhanced biodegradability |
Chemical Reactions Analysis
Structural Analysis
The compound’s structure includes:
-
Benzofuran core : A fused benzene-oxygen ring system.
-
Substituents :
-
Two 3,4-dihydroxyphenyl groups (catechol moieties).
-
Carboxylic acid groups : Two carboxylate functionalities.
-
Ester groups : Ethoxy carbonyl moieties linked via an oxo-enyl chain.
-
-
Functional groups : Hydroxyl (-OH), carboxylic acid (-COOH), and ester (-COO-) groups.
| Key Structural Features | Functional Groups | Reactivity Potential |
|---|---|---|
| Benzofuran core | Aromatic ring system | Stable under most conditions |
| 3,4-Dihydroxyphenyl groups | Phenolic -OH groups | Susceptible to oxidation or condensation |
| Carboxylic acid groups | -COOH | Decarboxylation, esterification |
| Ester groups | -COO- | Hydrolysis under acidic/basic conditions |
Hydrolysis of Ester Groups
The ethoxy carbonyl groups are reactive sites for hydrolysis:
-
Reaction :
-
Conditions :
-
Acidic : HCl or H₂SO₄ (e.g., refluxing conditions).
-
Basic : NaOH or KOH (e.g., aqueous solutions at elevated temperatures).
-
-
Outcome : Conversion of esters to carboxylic acids and alcohols.
-
Relevance : Alters solubility (LogS = -4.847 ) and biological activity.
Decarboxylation
Carboxylic acid groups may undergo thermal decarboxylation:
-
Reaction :
-
Conditions : High temperatures (≥200°C) or catalytic agents (e.g., Cu).
-
Outcome : Loss of CO₂, forming alkane chains.
Oxidation of Phenolic Groups
The catechol moieties (3,4-dihydroxyphenyl) are prone to oxidation:
-
Reaction :
-
Conditions : Strong oxidizers (e.g., KMnO₄, H₂O₂).
-
Outcome : Formation of ortho-quinone structures, altering redox properties.
Condensation Reactions
Hydroxyl groups may participate in condensation (e.g., hemiacetal formation):
-
Reaction :
-
Conditions : Acid catalysis (e.g., HCl, H₂SO₄).
-
Outcome : Cross-linking or cyclization, depending on proximity of -OH groups.
Physicochemical Implications on Reactivity
Pharmacokinetic and Stability Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound’s structural complexity places it within a family of polyphenolic benzofuran derivatives. Key analogues include:
Key Structural and Functional Differences
- Catechol Density : The target compound contains two 3,4-dihydroxyphenyl groups, enhancing its redox activity compared to caffeic acid (one catechol group) .
- Ester Linkages : The presence of esterified carboxylic acids distinguishes it from rapamycin, which employs a macrolide scaffold for biological activity .
NMR and Spectroscopic Comparisons
Evidence from NMR studies (e.g., δH chemical shifts) reveals that the target compound shares proton environments with simpler analogues like caffeic acid in regions associated with catechol and α,β-unsaturated systems. However, significant deviations occur in regions corresponding to the benzofuran ring and ester substituents (e.g., shifts at positions 29–36 and 39–44), indicative of unique electronic environments .
Research Findings and Bioactivity
Antioxidant Capacity
The target compound’s dual catechol groups enable superior free radical scavenging compared to caffeic acid (IC₅₀ ~10 μM vs. ~50 μM in DPPH assays) . This is attributed to enhanced resonance stabilization of phenolic radicals.
Anti-Inflammatory Activity
In vitro studies suggest inhibition of COX-2 and NF-κB pathways at nanomolar concentrations, outperforming glucoside derivatives lacking the benzofuran moiety .
Preparation Methods
Key Functional Groups and Reactivity
-
Phenolic hydroxyl groups : Present at positions 3,4 on both phenyl rings, requiring protection during synthesis to prevent oxidation or undesired side reactions.
-
Carboxylic acid groups : Located at the 1-carboxy and 3-carboxy positions, contributing to solubility and metal-chelating properties.
-
Benzofuran core : Provides rigidity to the structure, with a dihydro configuration at C2 and C3 enabling stereochemical control.
Synthetic Preparation Methods
Multi-Step Organic Synthesis
The most detailed synthetic route involves a seven-step sequence starting from caffeic acid and dihydroxyphenyl ethanol derivatives:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Hydroxyl Protection | Acetic anhydride, pyridine | Protect phenolic -OH groups as acetates |
| 2 | Esterification | DCC/DMAP, CHCl | Form ethyl propenoate intermediate |
| 3 | Heck Coupling | Pd(OAc), PPh, EtN | Couple benzofuran core to propenyl chain |
| 4 | Deprotection | KCO, MeOH/HO | Remove acetyl protecting groups |
| 5 | Chiral Resolution | (R)-Mandelic acid, EtOAc | Isolate desired (2S,3S) stereoisomer |
| 6 | Oxidation | Jones reagent (CrO/HSO) | Convert alcohol to carboxylic acid |
| 7 | Final Purification | Preparative HPLC (C18, 0.1% TFA/MeCN) | Achieve >98% purity |
Key Challenges :
-
Stereochemical Control : The C2 and C3 stereocenters require chiral catalysts or resolution agents, with reported diastereomeric excess (d.e.) of 82–89%.
-
Propenyl Geometry : Heck coupling conditions (palladium catalysis) ensure >95% (E)-selectivity.
-
Protection-Deprotection Strategy : Sequential acetylation/deacetylation prevents side reactions at eight hydroxyl groups.
Biosynthetic and Natural Product Isolation Approaches
While synthetic routes dominate current literature, the compound’s structural similarity to rosmarinic acid derivatives suggests potential biosynthetic pathways in Lamiaceae plants like Salvia miltiorrhiza.
Plant Extraction Protocol (Hypothetical)
-
Raw Material : Dried roots of Salvia spp. (1 kg)
-
Primary Extraction : 70% ethanol, reflux (3 × 4 hr)
-
Liquid-Liquid Partition : Ethyl acetate/water (3:1)
-
Chromatography :
-
Silica gel CC (CHCl/MeOH gradient)
-
Sephadex LH-20 (MeOH/HO)
-
Preparative HPLC (C18, 0.1% FA/MeCN)
-
Analytical Confirmation :
Comparative Analysis of Preparation Methods
Industrial-Scale Production Challenges
Q & A
Q. What methodologies are recommended for determining the purity and structural integrity of Lithospermic acid in laboratory settings?
To ensure purity and structural fidelity, researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 280 nm, as polyphenolic compounds like Lithospermic acid exhibit strong absorbance in this range .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and detect impurities. The compound’s multiple aromatic and hydroxyl groups will produce distinct splitting patterns .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can validate the molecular weight (718.6138 g/mol) and detect fragmentation patterns unique to its benzofuran and caffeoyl moieties .
Q. What experimental assays are standard for evaluating Lithospermic acid’s antioxidant and anti-inflammatory activities?
- Antioxidant Activity :
- DPPH Radical Scavenging Assay : Measure IC values by monitoring absorbance decay at 517 nm after incubation with DPPH radicals. Comparative studies show Lithospermic acid exhibits high antioxidant activity (IC < 20 µM) .
- ABTS Decolorization Assay : Quantify reduction of ABTS radicals at 734 nm, with activity correlated to its catechol and hydroxyl groups .
- Anti-Inflammatory Activity :
- COX-2 Inhibition Assay : Use ELISA kits to measure inhibition of cyclooxygenase-2 enzyme activity. Lithospermic acid’s polyphenolic structure may competitively bind to COX-2 active sites .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for Lithospermic acid across studies?
Contradictions in bioactivity data (e.g., variable IC values for antioxidant effects) often arise from:
- Batch-to-Batch Variability : Differences in extraction or synthesis protocols (e.g., solvent polarity, temperature) can alter purity and isomer ratios. Standardize sourcing using suppliers that provide analytical certificates .
- Assay Conditions : Adjust pH, incubation time, and radical concentrations to align with published protocols. For example, DPPH assays require strict control of light exposure due to photolability .
- Synergistic Effects : Co-occurring compounds in crude extracts may enhance or mask Lithospermic acid’s activity. Isolate the compound via preparative HPLC before testing .
Q. What computational strategies are effective for optimizing Lithospermic acid’s enantioselective synthesis?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomeric excess (ee). Focus on stereocenter formation at the (2R,3R)-benzofuran core .
- Reaction Path Search Tools : Software like GRRM or IRC-guided simulations can identify low-energy pathways for key steps, such as esterification or propenyl group formation .
- AI-Driven Retrosynthesis : Platforms like ASKCOS or IBM RXN for Chemistry propose synthetic routes by training on reaction databases, prioritizing steps with high atom economy .
Q. How can multi-omics approaches enhance understanding of Lithospermic acid’s mechanism of action in cancer models?
- Transcriptomics : RNA-seq of treated cancer cells can identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Metabolomics : LC-MS-based profiling of intracellular metabolites (e.g., ATP, NADPH) may reveal metabolic disruptions caused by Lithospermic acid’s pro-oxidant effects .
- Network Pharmacology : Integrate omics data with STRING or KEGG pathways to map interactions between Lithospermic acid and targets like NF-κB or MAPK .
Q. What advanced separation techniques are recommended for isolating Lithospermic acid from complex plant matrices?
- Countercurrent Chromatography (CCC) : Utilize a two-phase solvent system (e.g., ethyl acetate/water/methanol) to separate Lithospermic acid from co-eluting phenolics based on partition coefficients .
- Membrane Filtration : Tangential flow filtration with 10 kDa membranes can pre-concentrate polyphenol-rich fractions before HPLC .
- Chiral Stationary Phases : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers, critical for studying stereospecific bioactivity .
Q. How should researchers design in vivo studies to validate Lithospermic acid’s therapeutic potential while addressing pharmacokinetic limitations?
- Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve solubility and intestinal absorption .
- Dosing Regimen : Administer via intraperitoneal injection (5–20 mg/kg/day) to bypass first-pass metabolism, with plasma levels monitored via LC-MS/MS .
- Toxicology Screening : Conduct OECD 423 acute toxicity tests and histopathological analysis of liver/kidney tissues to establish safety margins .
Q. Methodological Notes
- Safety Compliance : Adhere to institutional chemical hygiene plans (e.g., OSHA guidelines) for handling phenolic compounds, including PPE and waste disposal protocols .
- Data Integrity : Use encrypted LIMS (Laboratory Information Management Systems) to ensure traceability and reproducibility of experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
